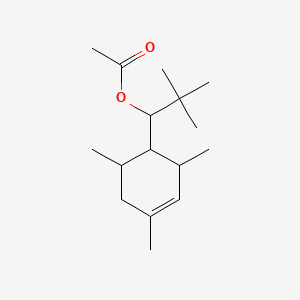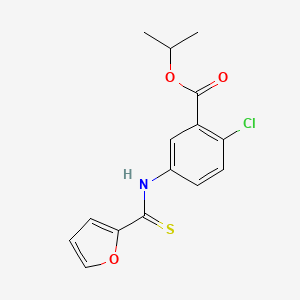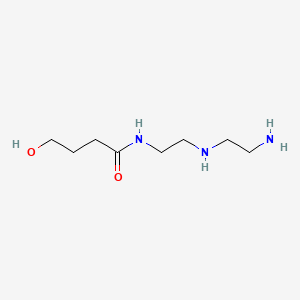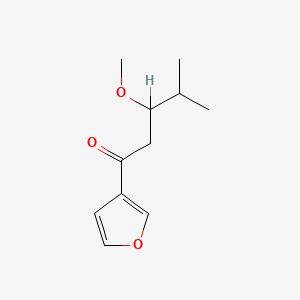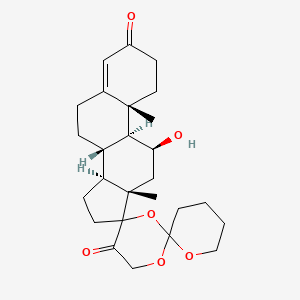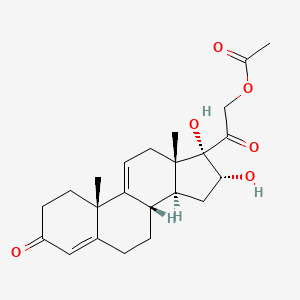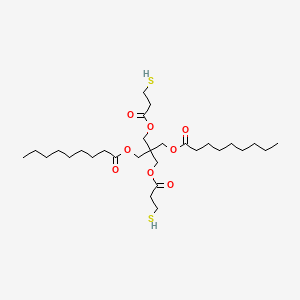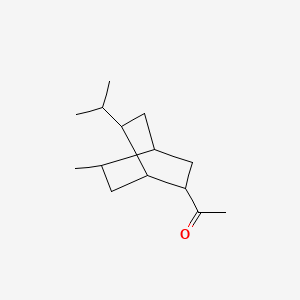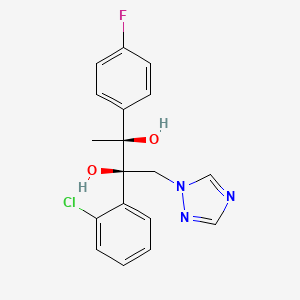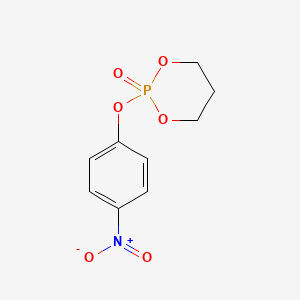
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide is a chemical compound with the molecular formula C₉H₁₀NO₆P It is known for its unique structure, which includes a dioxaphosphorinane ring and a nitrophenoxy group
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide typically involves the reaction of a suitable phosphorane precursor with a nitrophenol derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrophenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and nitrophenoxy group can participate in various chemical reactions, influencing biochemical pathways and molecular interactions. The exact pathways depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide can be compared with other similar compounds such as:
1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring but differ in their substituents.
Nitrophenoxy compounds: Compounds with the nitrophenoxy group but different core structures
Propriétés
Numéro CAS |
2365-54-0 |
|---|---|
Formule moléculaire |
C9H10NO6P |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H10NO6P/c11-10(12)8-2-4-9(5-3-8)16-17(13)14-6-1-7-15-17/h2-5H,1,6-7H2 |
Clé InChI |
UKSOBVMJOUMHAV-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(OC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


